molecular formula C7H6N2O4S B8620393 2-Sulfamoylfuro[3,2-c]pyridin-4(5H)-one

2-Sulfamoylfuro[3,2-c]pyridin-4(5H)-one

Cat. No.: B8620393
M. Wt: 214.20 g/mol
InChI Key: WBHURYVAPPQONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Sulfamoylfuro[3,2-c]pyridin-4(5H)-one is a heterocyclic compound featuring a fused furan and pyridinone core with a sulfamoyl (-SO₂NH₂) substituent at position 2.

Properties

Molecular Formula

C7H6N2O4S

Molecular Weight

214.20 g/mol

IUPAC Name

4-oxo-5H-furo[3,2-c]pyridine-2-sulfonamide

InChI

InChI=1S/C7H6N2O4S/c8-14(11,12)6-3-4-5(13-6)1-2-9-7(4)10/h1-3H,(H,9,10)(H2,8,11,12)

InChI Key

WBHURYVAPPQONY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1OC(=C2)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Variations

The furopyridinone scaffold can be modified by replacing the oxygen atom in the furan ring with sulfur (thieno analogs) or nitrogen (pyrrolo analogs). Key differences include:

Compound Name Core Structure Heteroatom Key Properties/Applications Reference
Furo[3,2-c]pyridin-4(5H)-one (4OFP) Furan + pyridinone Oxygen Intermediate for bioactive derivatives; lower lipophilicity
Thieno[3,2-c]pyridin-4(5H)-one (4OTP) Thiophene + pyridinone Sulfur Enhanced electronic delocalization; used in phosphatase inhibitors (e.g., PTP4A3)
Pyrrolo[3,2-c]pyridin-4(5H)-one Pyrrole + pyridinone Nitrogen Limited bioactivity (e.g., no antitumor/antiviral effects reported)

Key Insight: Sulfur-containing analogs (thieno) exhibit stronger electronic effects and higher binding affinity to enzymes like phosphatases compared to oxygen (furo) or nitrogen (pyrrolo) analogs .

Substituent Effects

Substituents at positions 2, 5, and 7 significantly influence physicochemical and biological properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight Notable Properties/Applications Reference
2-Sulfamoylfuro[3,2-c]pyridin-4(5H)-one (hypothetical) -SO₂NH₂ at C2 C₈H₆N₂O₃S 210.21 g/mol Potential enzyme inhibition (inferred) -
5-Methyl-2-nitro-furo[3,2-c]pyridin-4(5H)-one -NO₂ at C2, -CH₃ at C5 C₈H₆N₂O₄ 194.15 g/mol Electron-withdrawing effects; synthetic intermediate
7-Bromofuro[3,2-c]pyridin-4(5H)-one -Br at C7 C₇H₄BrNO₂ 214.02 g/mol Halogenation for cross-coupling reactions
2-Bromothieno[3,2-c]pyridin-4(5H)-one -Br at C2 C₇H₄BrNOS 230.09 g/mol Intermediate in antitumor drug synthesis
2-Phenylthieno[3,2-c]pyridin-4(5H)-one -Ph at C2 C₁₃H₉NOS 227.28 g/mol Enhanced π-π interactions; kinase inhibition

Key Insights :

  • Sulfamoyl vs.
  • Halogenation : Bromine at C2 or C7 improves cross-coupling utility but increases molecular weight and lipophilicity .
  • Bulkier Groups : Phenyl substituents enhance steric effects, possibly improving target selectivity but reducing solubility .

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